
Methyl 4-amino-3-(trifluoromethoxy)benzoate
Overview
Description
Methyl 4-amino-3-(trifluoromethoxy)benzoate is an organic compound with the molecular formula C9H8F3NO3 It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the aromatic ring is substituted with an amino group and a trifluoromethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-3-(trifluoromethoxy)benzoate typically involves the esterification of 4-amino-3-(trifluoromethoxy)benzoic acid with methanol. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, and under reflux conditions for several hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified through crystallization or distillation to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-3-(trifluoromethoxy)benzoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 4-amino-3-(trifluoromethoxy)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 4-amino-3-(trifluoromethoxy)benzoate involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino group can form hydrogen bonds with target proteins, influencing their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-amino-2-(trifluoromethyl)benzoate
- Ethyl 4-amino-3-(trifluoromethoxy)benzoate
- 4-amino-3-(trifluoromethoxy)benzoic acid
Uniqueness
Methyl 4-amino-3-(trifluoromethoxy)benzoate is unique due to the presence of both an amino group and a trifluoromethoxy group on the aromatic ring. This combination of functional groups imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications .
Biological Activity
Methyl 4-amino-3-(trifluoromethoxy)benzoate is a compound of significant interest in biochemical and pharmacological research due to its diverse biological activities. This article delves into its biochemical properties, mechanisms of action, and potential applications, supported by data tables and relevant case studies.
Overview of the Compound
This compound belongs to the class of benzoates characterized by an amino group at the para position and a trifluoromethoxy group at the meta position on the benzene ring. The structural formula is represented as follows:
Enzyme Interactions
This compound significantly interacts with various enzymes, particularly cytochrome P450 enzymes, which are crucial for drug metabolism. The interaction can lead to either inhibition or activation, influencing metabolic pathways and drug bioavailability.
Table 1: Enzyme Interaction Summary
Enzyme Type | Interaction Type | Effect on Metabolism |
---|---|---|
Cytochrome P450 | Inhibition/Activation | Alters drug metabolism |
Albumin | Binding | Influences distribution |
Cellular Effects
This compound has been shown to affect cell signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway. This pathway is integral to processes such as cell proliferation, differentiation, and apoptosis.
Table 2: Cellular Pathway Modulation
Pathway | Effect |
---|---|
MAPK | Modulation of activity |
Gene Expression | Alteration via transcription factors |
The mechanism of action involves the trifluoromethoxy group enhancing lipophilicity, which facilitates penetration through biological membranes. The amino group can form hydrogen bonds with target proteins, modulating their activity and affecting various biochemical pathways.
Pharmacological Applications
Research indicates potential applications in several areas:
- Anti-inflammatory Activity : Studies have suggested that this compound exhibits anti-inflammatory properties through modulation of cytokine production.
- Antimicrobial Activity : Preliminary studies indicate effectiveness against various bacterial strains, making it a candidate for developing new antimicrobial agents.
Table 3: Pharmacological Activities
Activity Type | Observed Effect | Reference Study |
---|---|---|
Anti-inflammatory | Reduced cytokine levels | |
Antimicrobial | Effective against bacteria |
Case Studies and Research Findings
- Anti-inflammatory Effects : A study demonstrated that this compound significantly reduced inflammation markers in vitro, suggesting its potential for treating inflammatory diseases.
- Antimicrobial Testing : In vitro tests showed that this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and other Gram-positive bacteria, indicating its potential as an antimicrobial agent.
Properties
IUPAC Name |
methyl 4-amino-3-(trifluoromethoxy)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO3/c1-15-8(14)5-2-3-6(13)7(4-5)16-9(10,11)12/h2-4H,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOZICRAZVBGCNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)N)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00697530 | |
Record name | Methyl 4-amino-3-(trifluoromethoxy)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00697530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
457097-93-7 | |
Record name | Methyl 4-amino-3-(trifluoromethoxy)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00697530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Synthesis routes and methods II
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